molecular formula C12H9N5O3 B2714419 2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile CAS No. 400085-98-5

2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile

Cat. No.: B2714419
CAS No.: 400085-98-5
M. Wt: 271.236
InChI Key: GPDPLWKMCSMUMZ-UHFFFAOYSA-N
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Description

2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C12H9N5O3 and a molecular weight of 271.236. This compound is used in various scientific experiments due to its unique properties and characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile typically involves the reaction of 4-nitrobenzyl alcohol with 2-amino-5-pyrimidinecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is then heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxidized derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methylbenzyl)oxy]amino}-5-pyrimidinecarbonitrile
  • 2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile
  • 2-{[(4-Fluorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile

Uniqueness

2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-nitrophenyl)methoxyamino]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c13-5-10-6-14-12(15-7-10)16-20-8-9-1-3-11(4-2-9)17(18)19/h1-4,6-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDPLWKMCSMUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC2=NC=C(C=N2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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